2-Cyano-4,4-dimethylpentanoic acid
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Overview
Description
2-Cyano-4,4-dimethylpentanoic acid is an organic compound with the molecular formula C8H13NO2. It is a derivative of pentanoic acid, featuring a cyano group (-CN) and two methyl groups attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the reaction of 4,4-dimethylpentanoic acid with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via nucleophilic substitution, where the cyano group replaces a hydrogen atom on the carbon adjacent to the carboxyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, forming cyanohydrins.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as hydrogen cyanide (HCN) or sodium cyanide (NaCN) under acidic conditions.
Hydrolysis: Acidic or basic aqueous solutions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.
Major Products Formed
Cyanohydrins: Formed through nucleophilic addition.
Carboxylic Acids and Amides: Formed through hydrolysis.
Primary Amines: Formed through reduction.
Scientific Research Applications
2-Cyano-4,4-dimethylpentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other cyano-containing compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-4,4-dimethylpentanoic acid involves its interaction with various molecular targets. The cyano group can act as a nucleophile, participating in reactions that modify the structure and function of biological molecules. The compound’s effects are mediated through pathways involving nucleophilic addition, hydrolysis, and reduction reactions.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylpentanoic Acid: Lacks the cyano group, making it less reactive in nucleophilic addition reactions.
2-Cyano-3,3-dimethylbutanoic Acid: Similar structure but with different positioning of the cyano and methyl groups.
Uniqueness
2-Cyano-4,4-dimethylpentanoic acid is unique due to the presence of both a cyano group and two methyl groups on the same carbon atom. This structural feature imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Properties
CAS No. |
88319-38-4 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-cyano-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)4-6(5-9)7(10)11/h6H,4H2,1-3H3,(H,10,11) |
InChI Key |
MHOCYJBBUJRIRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C#N)C(=O)O |
Origin of Product |
United States |
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